(S)-1-(Boc-amino)-1-ethyl-2-hydroxy-2-methyl-propane
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Overview
Description
tert-Butyl N-[(3S)-2-hydroxy-2-methylpentan-3-yl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Boc-amino)-1-ethyl-2-hydroxy-2-methyl-propane typically involves the reaction of tert-butyl carbamate with an appropriate alcohol or amine. One common method is the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the reaction of hydroxylamine hydrochloride, potassium carbonate, and di-tert-butyl dicarbonate .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of solvent-free conditions and controlled release of hydrogen chloride gas has been demonstrated to be efficient and sustainable for the deprotection of the tert-butyl carbamate group .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(3S)-2-hydroxy-2-methylpentan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Ethers or esters.
Scientific Research Applications
tert-Butyl N-[(3S)-2-hydroxy-2-methylpentan-3-yl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the synthesis of various organic compounds and intermediates.
Mechanism of Action
The mechanism of action of (S)-1-(Boc-amino)-1-ethyl-2-hydroxy-2-methyl-propane involves the deprotection of the carbamate group under acidic conditions. The tert-butyl carbamate becomes protonated, leading to the loss of the tert-butyl cation and formation of a carbamic acid. Decarboxylation of the carbamic acid results in the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Contains an additional hydroxy group, making it more versatile in certain reactions.
N-Boc-hydroxylamine: Used in similar applications as a protecting group for amines.
Uniqueness
tert-Butyl N-[(3S)-2-hydroxy-2-methylpentan-3-yl]carbamate is unique due to its specific stereochemistry and the presence of both hydroxy and carbamate functional groups. This combination allows for selective reactions and applications in various fields of research.
Properties
IUPAC Name |
tert-butyl N-[(3S)-2-hydroxy-2-methylpentan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-7-8(11(5,6)14)12-9(13)15-10(2,3)4/h8,14H,7H2,1-6H3,(H,12,13)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDWFXLEBNUWSZ-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(C)(C)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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